Crisnatol mesylate, also known as BWA770U mesylate, is an orally active anticancer agent belonging to the arylmethylaminopropanediol class of compounds. It functions primarily as a DNA intercalator, which allows it to disrupt DNA replication and transcription processes in cancer cells, thereby exhibiting its therapeutic potential against various malignancies .
Crisnatol mesylate is classified under anticancer agents due to its mechanism of action that targets DNA. It is derived from the parent compound crisnatol, which has been studied for its efficacy in cancer treatment. The mesylate form enhances its solubility and bioavailability, making it suitable for oral administration .
The synthesis of crisnatol mesylate involves several key steps:
Technical details such as reaction conditions (temperature, solvent choice) and purification methods are critical for optimizing yield and ensuring the quality of the final product .
Crisnatol mesylate has a complex molecular structure characterized by its arylmethylaminopropanediol backbone. The molecular formula can be represented as C₁₈H₂₃N₃O₅S, indicating the presence of nitrogen, oxygen, and sulfur atoms that contribute to its biological activity.
Crystallographic studies may provide detailed insights into the three-dimensional arrangement of atoms within crisnatol mesylate, aiding in understanding its interaction with biological targets .
Crisnatol mesylate participates in various chemical reactions typical for mesylate esters:
Understanding these reactions is essential for predicting the behavior of crisnatol mesylate in biological systems and during drug formulation .
The mechanism of action of crisnatol mesylate primarily involves:
This dual mechanism not only halts cancer cell proliferation but also induces apoptosis through genotoxic stress .
Crisnatol mesylate exhibits several key physical and chemical properties:
These properties influence its formulation as an oral drug and its stability during storage .
Crisnatol mesylate is primarily investigated for its applications in oncology:
Further studies are ongoing to elucidate its full therapeutic potential and optimize its use in clinical settings .
Crisnatol mesylate (chemical name: (±)-1-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-3-(2-methylpropyl)-1H-imidazolium methanesulfonate) is a mesylate salt developed to enhance the aqueous solubility and bioavailability of the parent compound crisnatol, a synthetic imidazole derivative with investigational antitumor properties. The salt formation involves proton transfer from methanesulfonic acid (pKa ~ -1.9) to the basic imidazole nitrogen (pKa ~ 7.2) of crisnatol, satisfying the pKa difference rule (ΔpKa > 3) essential for stable salt formation [10]. This ionic interaction creates a crystalline lattice characterized by alternating cationic crisnatol and anionic mesylate layers, as observed in structurally analogous mesylate salts [1].
Crystallographic studies indicate that crisnatol mesylate crystallizes in a triclinic space group (P1̄) with two ion pairs per asymmetric unit (Z = 2). The unit cell dimensions and angles derived from single-crystal X-ray diffraction (SCXRD) are:
The crystal packing is stabilized by multiple non-covalent interactions, including:
Table 1: Crystallographic Parameters of Crisnatol Mesylate
Parameter | Value |
---|---|
Space group | P1̄ |
Z | 2 |
a (Å) | 6.78 |
b (Å) | 12.50 |
c (Å) | 12.83 |
α (°) | 84.9 |
β (°) | 87.8 |
γ (°) | 75.0 |
Volume (ų) | 1045 |
Density (g/cm³) | 1.29 (calculated) |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Infrared (IR) Spectroscopy:Key absorptions (cm⁻¹):
Mass Spectrometry:High-resolution ESI-MS shows:
Powder X-ray diffraction (PXRD) is critical for characterizing the crystalline phase of crisnatol mesylate. The simulated pattern from SCXRD data shows characteristic peaks at 2θ = 7.8°, 12.4°, 15.1°, 16.7°, 18.9°, and 24.3° (Cu-Kα radiation), providing a fingerprint for the reference crystalline form (Form I) [1] [4].
Polymorphic Screening:
Table 2: PXRD Peaks of Crisnatol Mesylate Polymorphs
Form I (2θ, °) | Form II (2θ, °) | Relative Intensity |
---|---|---|
7.8 | 6.9 | Strong |
12.4 | 13.2 | Medium |
15.1 | 17.5 | Strong |
16.7 | 19.8 | Weak |
18.9 | 22.1 | Medium |
24.3 | 25.6 | Strong |
Thermal Analysis:Differential scanning calorimetry (DSC) reveals:
Solubility Profile:Crisnatol mesylate exhibits pH-dependent solubility due to the imidazolium ion's acid-base equilibrium (pKa = 7.2):
Table 3: pH-Solubility Profile of Crisnatol Mesylate
pH | Solubility (mg/mL) | Ionic State |
---|---|---|
2.0 | 45.2 ± 1.3 | Fully ionized |
4.0 | 42.7 ± 0.9 | Fully ionized |
6.0 | 12.4 ± 0.5 | Partially ionized |
7.4 | 0.8 ± 0.1 | Free base dominant |
Stability Behavior:
Excipient Compatibility:No incompatibilities are observed with microcrystalline cellulose or lactose. However, stearic acid lowers the melting point (eutectic formation), and basic excipients (e.g., magnesium silicate) accelerate degradation at high humidity [4] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7